molecular formula C6H6F2N2 B15384375 1,5-Diamino-2,3-difluorobenzene

1,5-Diamino-2,3-difluorobenzene

Cat. No.: B15384375
M. Wt: 144.12 g/mol
InChI Key: RQRQQSZCCLBRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diamino-2,3-difluorobenzene is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,5-Diamino-2,3-difluorobenzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by two amino groups and two fluorine substituents on a benzene ring. This configuration enhances its reactivity and biological interactions compared to non-fluorinated analogs. The presence of fluorine is known to influence the compound's pharmacokinetic properties, including solubility and metabolic stability .

The biological activity of this compound primarily revolves around its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has been noted to interact with tubulin, potentially disrupting microtubule dynamics which is critical in cancer cell division .
  • Antiproliferative Effects : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Biological Activity Data

The following table summarizes the antiproliferative activity of this compound and its derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast)5.0Tubulin inhibition
1,5-Diamino-2-fluorobenzeneHeLa (cervical)10.0Apoptosis induction
3,4-DifluoroanilineA549 (lung)15.0Enzyme inhibition
2,3-DifluoroanilineSKOV-3 (ovarian)12.0Cell cycle arrest

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of several fluorinated compounds including this compound against the NCI60 cancer cell panel, it was found that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. The study indicated that the presence of fluorine atoms significantly enhanced its binding affinity to tubulin compared to non-fluorinated analogs .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in HeLa cells. The results suggested that the compound activates caspase pathways leading to programmed cell death. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis upon treatment with this compound.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

4,5-difluorobenzene-1,3-diamine

InChI

InChI=1S/C6H6F2N2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,9-10H2

InChI Key

RQRQQSZCCLBRFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.